D-erythro-Ritalinic Acid

Vue d'ensemble

Description

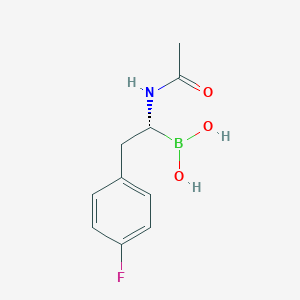

D-erythro-Ritalinic Acid is a single enantiomer of erythro Ritalinic acid .

Synthesis Analysis

The synthesis of D-erythro-Ritalinic Acid involves the hydrolysis of the methyl ester (±)-threo-methyl phenidate which yields the free acid in 40% yield, viz. (±)-threo-ritalinic acid, C13H17NO2 . Hydrolysis and subsequent crystallization were accomplished at pH values between 5 and 7 to yield colorless prisms which were analyzed by X-ray crystallography .

Molecular Structure Analysis

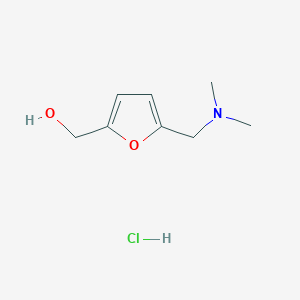

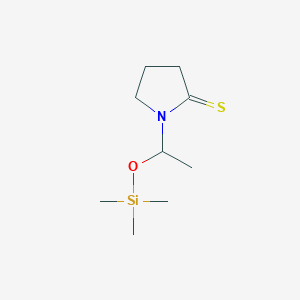

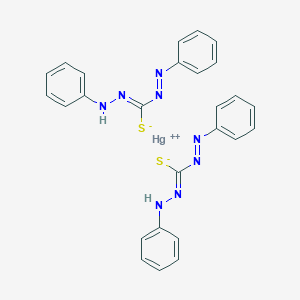

D-erythro-Ritalinic Acid has a molecular formula of C13H17NO2 . The molecular weight is 219.28 g/mol . The InChI is 1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 . The Canonical SMILES is C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O .

Chemical Reactions Analysis

Methylphenidate, from which D-erythro-Ritalinic Acid is derived, works primarily as a dopamine and noradrenaline reuptake inhibitor . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Physical And Chemical Properties Analysis

D-erythro-Ritalinic Acid has a molecular weight of 219.28 g/mol . The exact mass is 219.125928785 g/mol and the monoisotopic mass is 219.125928785 g/mol . The topological polar surface area is 49 Ų . The heavy atom count is 16 .

Applications De Recherche Scientifique

Renal Imaging Agent in Nuclear Medicine

DL-erythro Ritalinic Acid (dlRA) has been synthesized and used as a renal imaging agent in nuclear medicine . The complex, 99m Tc-dRA, was prepared by the addition of 99m Tc sodiumpertechnetate using stannous chloride dihydrate as a reducing agent . Compared to commercial renal imaging agents (99m Tc-DTPA and 99m Tc-EC), the synthesized complex, 99m Tc-dRA, showed high target to non-target (T/NT) counts, clear images in early stages and is harmless as it is a metabolite of a drug already taken up by body organs .

Alternative Sampling Matrices for Methylphenidate

DL-erythro Ritalinic Acid has been used to explore the potential of alternative sampling matrices for methylphenidate . The correlations between dl-threo-methylphenidate and dl-threo-ritalinic acid concentrations in exhaled breath and oral fluid with those in plasma were assessed in repeated samples collected after a single oral dose of methylphenidate .

Pharmacokinetics of Methylphenidate

DL-erythro Ritalinic Acid is involved in the pharmacokinetics of methylphenidate . In all subjects, d-threo-methylphenidate was detectable in plasma for at least 15 hours after the dose with a biphasic profile . d-threo-Ritalinic acid concentrations were on average 25-fold higher (range 6–126) than the corresponding d-threo-methylphenidate concentrations .

Metabolite of Methylphenidate

Ritalinic acid is the main metabolite of methylphenidate . It is well recognized that the CES1A1 (highly expressed in liver, intestine, placenta and brain) exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer, which logically has a longer half-life .

Minor Pathways Involving Aromatic Hydroxylation, Microsomal Oxidation and Conjugation

In addition to being the main metabolite of methylphenidate, minor pathways involving aromatic hydroxylation, microsomal oxidation and conjugation have also been reported to form the p-hydroxy-, oxo- and conjugated metabolites, respectively .

Transesterification with Ethanol Producing Ethylphenidate

Methylphenidate may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .

Mécanisme D'action

Target of Action

DL-erythro Ritalinic Acid, also known as D-erythro-Ritalinic Acid, is a metabolite of Methylphenidate (MPH), a psychomotor stimulant primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The primary targets of DL-erythro Ritalinic Acid are the norepinephrine and dopamine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

DL-erythro Ritalinic Acid acts as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, prolonging their action . This results in potentiated noradrenergic and/or dopaminergic function in the central and peripheral nervous systems .

Biochemical Pathways

DL-erythro Ritalinic Acid is the main metabolite of Methylphenidate (MPH). MPH undergoes enantioselective metabolism in the liver, predominantly by the enzyme CES1A1 . This results in the formation of DL-erythro Ritalinic Acid, which is largely inactive . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of DL-erythro Ritalinic Acid is largely determined by the metabolism of its parent compound, MPH. MPH is rapidly and extensively metabolized by carboxylesterase CES1A1 to form DL-erythro Ritalinic Acid . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer . This results in a longer half-life for the d-threo-enantiomer .

Action Environment

The action, efficacy, and stability of DL-erythro Ritalinic Acid can be influenced by various environmental factors. For instance, the co-consumption of ethanol with MPH may lead to the formation of ethylphenidate, which is also pharmacologically active . This could potentially alter the pharmacodynamics and toxicological effects of MPH and its metabolites . Furthermore, the route of administration and formulation of MPH can affect the plasma concentrations of its isomers .

Safety and Hazards

Orientations Futures

There is a need for more research on the metabolomics of methylphenidate enantiomers for a more efficacious therapeutic drug monitoring . The central stimulating effects of methylphenidate are associated with the activity of threo isomers administration, while erythro isomers cause some adverse side effects . Therefore, the production of more purified preparations has become the subject of interest .

Propriétés

IUPAC Name |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-Ritalinic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)